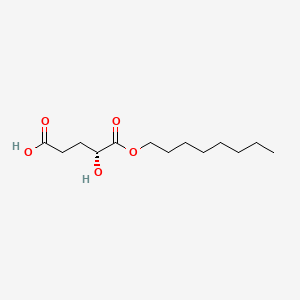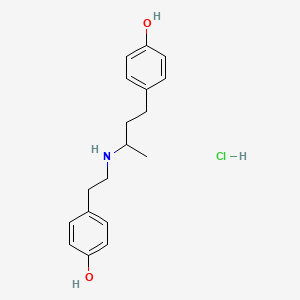![molecular formula C12H14O2 B570726 6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxylic acid CAS No. 1400229-72-2](/img/structure/B570726.png)
6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxylic acid
描述
“6,7,8,9-tetrahydro-5H-benzo7annulene-1-carboxylic acid” is a chemical compound with the CAS Number: 4087-43-8 . It has a molecular weight of 190.24 . The IUPAC name of this compound is 6,7,8,9-tetrahydro-5H-benzo[a]cycloheptene-1-carboxylic acid .
Physical and Chemical Properties This compound is a powder at room temperature . It has a melting point of 105-107 degrees Celsius .
科学研究应用
THBAC has a wide range of applications in scientific research. One of the most important applications is its use as a model compound for studying the structure and reactivity of other carboxylic acids. THBAC has also been used in the synthesis of other compounds, including polymers, drugs, and dyes. Additionally, THBAC has been studied for its potential applications in the field of biochemistry, as it has been shown to have an inhibitory effect on certain enzymes.
作用机制
The mechanism of action of THBAC is not fully understood, but it is believed to involve a number of different processes. One of the most important processes is the inhibition of certain enzymes, which is believed to be caused by the binding of THBAC to the active site of the enzyme. Additionally, THBAC has been shown to have an inhibitory effect on certain metabolic pathways, which may be due to its ability to interact with certain regulatory proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of THBAC are not completely understood, but it has been shown to have an inhibitory effect on certain enzymes and metabolic pathways. Additionally, THBAC has been studied for its potential applications in the treatment of certain diseases, such as cancer and Alzheimer’s disease. However, more research is needed to fully understand the biochemical and physiological effects of THBAC.
实验室实验的优点和局限性
The advantages of using THBAC in laboratory experiments include its availability, its relatively low cost, and its stability. Additionally, THBAC has been shown to be an effective inhibitor of certain enzymes, making it a useful tool for studying enzyme kinetics. However, there are some limitations to using THBAC in laboratory experiments, such as its potential toxicity and its potential to interfere with other biochemical processes.
未来方向
The potential applications of THBAC are numerous, and there are a number of future directions that could be explored. One of the most promising areas of research is the use of THBAC as an inhibitor of certain enzymes. Additionally, THBAC could be studied for its potential applications in the treatment of certain diseases, such as cancer and Alzheimer’s disease. Additionally, the potential applications of THBAC in the synthesis of other compounds, such as polymers, drugs, and dyes, should also be explored. Finally, further research should be conducted to fully understand the biochemical and physiological effects of THBAC.
安全和危害
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
属性
IUPAC Name |
6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-12(14)11-7-5-9-3-1-2-4-10(9)6-8-11/h1-4,11H,5-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVCREOLYLRJCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1400229-72-2 | |
| Record name | 6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

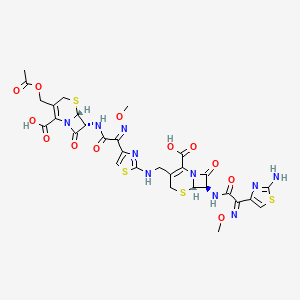
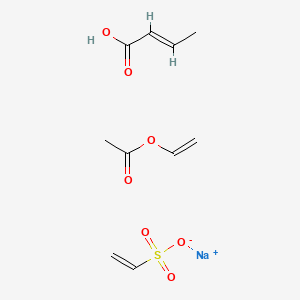
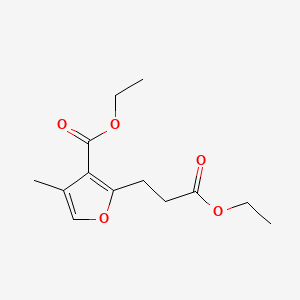
![5-[4-(4-Cyanobut-1-yn-1-yl)phenyl]-1-(2,4-dichlorophenyl)-N-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-4-methyl-1H-pyrazole-3-carboxamide](/img/structure/B570646.png)
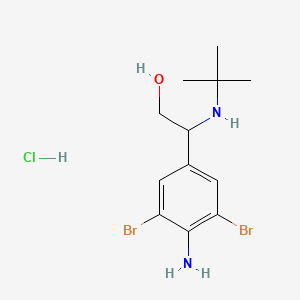
![Pyrimido[1,2-a]azepinium, 2,3,4,6,7,8,9,10-octahydro-1-(phenylmethyl)-, tetraphenylborate(1-)](/img/structure/B570648.png)
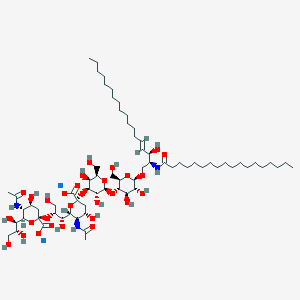
![2,6-Dimethyl-[1,3]thiazolo[4,5-f][1,3]benzoxazole](/img/structure/B570652.png)

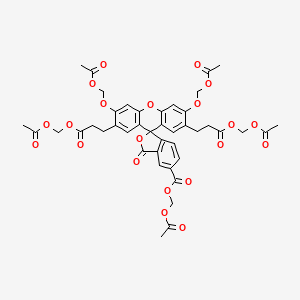
![Methyl 7-(2-{4-[(2-fluorophenyl)sulfanyl]-3-hydroxybutyl}-3,5-dihydroxycyclopentyl)heptanoate](/img/structure/B570661.png)
